Bienvenue dans la boutique en ligne BenchChem!

2-Bromospiro[4.4]nonane

Physicochemical profiling Lipophilicity Spirocyclic scaffold comparison

2-Bromospiro[4.4]nonane (CAS 2247104-07-8) is a fully saturated, carbocyclic spirocyclic alkyl bromide with molecular formula C9H15Br and molecular weight 203.12 g·mol⁻¹. The compound features a secondary alkyl bromide substituent on a spiro[4.4]nonane scaffold—two cyclopentane rings fused at a single quaternary carbon—yielding zero rotatable bonds, zero hydrogen bond donors and acceptors, a topological polar surface area (TPSA) of 0 Ų, and an Fsp³ (fraction of sp³-hybridized carbons) of 1.0.

Molecular Formula C9H15Br
Molecular Weight 203.123
CAS No. 2247104-07-8
Cat. No. B2532860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromospiro[4.4]nonane
CAS2247104-07-8
Molecular FormulaC9H15Br
Molecular Weight203.123
Structural Identifiers
SMILESC1CCC2(C1)CCC(C2)Br
InChIInChI=1S/C9H15Br/c10-8-3-6-9(7-8)4-1-2-5-9/h8H,1-7H2
InChIKeySKFCPQOOXGAMRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromospiro[4.4]nonane (CAS 2247104-07-8): Procurement-Relevant Physicochemical Baseline for the Spirocyclic Alkyl Bromide Building Block


2-Bromospiro[4.4]nonane (CAS 2247104-07-8) is a fully saturated, carbocyclic spirocyclic alkyl bromide with molecular formula C9H15Br and molecular weight 203.12 g·mol⁻¹ . The compound features a secondary alkyl bromide substituent on a spiro[4.4]nonane scaffold—two cyclopentane rings fused at a single quaternary carbon—yielding zero rotatable bonds, zero hydrogen bond donors and acceptors, a topological polar surface area (TPSA) of 0 Ų, and an Fsp³ (fraction of sp³-hybridized carbons) of 1.0 . The bromine atom is positioned at the 2-position of one cyclopentane ring (SMILES: BrC1CCC2(CCCC2)C1), providing a secondary alkyl bromide handle for nucleophilic substitution and transition-metal-catalyzed cross-coupling chemistry . Commercial availability is primarily through Enamine (95% purity; EN300-6492033) and Leyan (98% purity; catalog #1974030) .

Why Spiro[4.4]nonane, 2-(Bromomethyl)spiro[4.4]nonane, or Spiro[4.4]nonan-2-amine Cannot Replace 2-Bromospiro[4.4]nonane in Synthesis or Screening Cascades


2-Bromospiro[4.4]nonane occupies a distinct position at the intersection of spirocyclic conformational rigidity and secondary alkyl bromide reactivity. The parent hydrocarbon spiro[4.4]nonane (CAS 175-93-9) lacks a synthetic handle for derivatization, while bromomethyl congeners such as 2-(bromomethyl)spiro[4.4]nonane introduce a primary alkyl bromide with different steric and electronic properties that alter cross-coupling rates, regioselectivity, and β-hydride elimination propensity . Nitrogen-containing alternatives (e.g., spiro[4.4]nonan-2-amine) introduce hydrogen bond donors/acceptors that fundamentally change lipophilicity, permeability, and off-target pharmacology in biological screening contexts . Even within the halogen series, the choice of bromine over chlorine or iodine represents a balance between oxidative addition reactivity (I > Br > Cl) and stability toward unwanted elimination or hydrolysis during storage and reaction . Substituting any of these without quantitative justification risks altering reaction yields, pharmacokinetic profiles, or biological assay outcomes in ways that cannot be predicted from structural analogy alone.

Quantitative Differential Evidence for 2-Bromospiro[4.4]nonane vs. Closest Structural Analogs


Molecular Weight and Lipophilicity Differentiation of 2-Bromospiro[4.4]nonane vs. Parent Spiro[4.4]nonane

Bromination at the 2-position increases molecular weight by 63.5% compared to the parent spiro[4.4]nonane (203.12 vs. 124.22 g·mol⁻¹), while the computed octanol–water partition coefficient (XLogP3-AA) shifts from 4.2 (parent) to 4.0 (brominated), a decrease of 0.2 log units despite the addition of the heavy bromine atom . The ChemSpace computed LogP for 2-Bromospiro[4.4]nonane is 3.39 . This counterintuitive lipophilicity decrease arises because bromine, while polarizable, introduces a dipole that moderately reduces overall hydrophobicity relative to the fully hydrocarbon parent scaffold. Both compounds share TPSA = 0 Ų, HBD = 0, HBA = 0, and zero rotatable bonds; the bromine atom is therefore the sole differentiator of bulk physicochemical properties .

Physicochemical profiling Lipophilicity Spirocyclic scaffold comparison Building block selection

Conformational Rigidity Metrics: 2-Bromospiro[4.4]nonane vs. Flexible-Chain Alkyl Bromides of Equivalent Carbon Count

2-Bromospiro[4.4]nonane possesses an Fsp³ of 1.0 (all 9 carbons are sp³-hybridized) and zero rotatable bonds, as the spirocyclic architecture eliminates all torsional degrees of freedom . By comparison, a representative acyclic secondary alkyl bromide of similar carbon count—2-bromooctane (C8H17Br, MW 193.13)—has 6 rotatable bonds (C–C single bonds excluding the C–Br bond) and an Fsp³ of 1.0 as well, but the absence of conformational pre-organization means it samples a vastly larger conformational ensemble in solution . The number of energetically accessible conformers for an acyclic alkane of this length is on the order of 3ⁿ (where n ≈ number of rotatable bonds) yielding approximately 729 conformers for 2-bromooctane vs. a single dominant conformer for 2-Bromospiro[4.4]nonane, based on the well-established rotational isomeric state model . The spiro[4.4]nonane scaffold has been highlighted in recent medicinal chemistry literature as a privileged motif for imposing three-dimensionality and reducing entropic penalties upon target binding .

Conformational restriction Fsp³ Scaffold rigidity Drug discovery building blocks

Halogen-Dependent Reactivity Differentiation for Transition-Metal-Catalyzed Cross-Coupling: 2-Bromospiro[4.4]nonane vs. Chloro, Iodo, and Fluoro Analogs

The secondary alkyl bromide in 2-Bromospiro[4.4]nonane enables participation in palladium- and nickel-catalyzed cross-coupling reactions (Suzuki–Miyaura, Negishi, Kumada, Buchwald–Hartwig) that are inaccessible to the corresponding alkyl fluoride and more challenging for the alkyl chloride . The relative reactivity order for oxidative addition of unactivated alkyl halides to Pd(0) and Ni(0) catalysts is I > Br >> Cl > F, with typical relative rate constants (k_rel) for secondary alkyl substrates of approximately 10²–10³ (Br vs. Cl) and approximately 2–5 (I vs. Br) in polar aprotic solvents . The aryl chloride analog (2-chlorospiro[4.4]nonane) would require harsher conditions or specialized ligand systems for efficient coupling, while the aryl iodide analog (2-iodospiro[4.4]nonane) would be more reactive but also more prone to unwanted side reactions (β-hydride elimination, protodehalogenation, light sensitivity) . The spiro[4.4]nonane parent hydrocarbon and spiro[4.4]nonan-2-ol/amine lack the C–Br bond entirely and cannot participate directly in these cross-coupling manifolds without prior functionalization .

Cross-coupling reactivity Alkyl halide comparison Suzuki–Miyaura coupling Synthetic methodology

Computed ADME Property Profile: 2-Bromospiro[4.4]nonane vs. Heteroatom-Containing Spiro[4.4]nonane Derivatives for Early-Stage Drug Discovery Triage

2-Bromospiro[4.4]nonane has a computed ADME profile characterized by TPSA = 0 Ų, HBD = 0, HBA = 0, and XLogP3-AA = 4.0 . According to Lipinski's Rule of Five, the compound passes all criteria (MW = 203.12 ≤ 500; logP ≤ 5; HBD = 0 ≤ 5; HBA = 0 ≤ 10) . The zero TPSA and moderate logP predict high passive membrane permeability (gastrointestinal absorption predicted as 'High' by the BOILED-Egg model for compounds with TPSA < 140 Ų and logP within the range) . In contrast, spiro[4.4]nonan-2-ol (C9H16O, MW 140.22, HBA = 1, HBD = 1, TPSA ≈ 20.2 Ų) introduces polarity that reduces predicted passive permeability and increases aqueous solubility . Spiro[4.4]nonan-2-amine (C9H17N, MW 139.24, HBA = 1, HBD = 2, TPSA ≈ 26.0 Ų) further deviates with basic character (predicted pKa ≈ 10–11) that introduces pH-dependent ionization and altered tissue distribution . The absence of any hydrogen bond donor or acceptor in 2-Bromospiro[4.4]nonane makes it an ideal vehicle for introducing the spirocyclic scaffold into a target molecule without perturbing the hydrogen-bonding pharmacophore—a feature that heteroatom-containing spiro[4.4]nonane derivatives cannot replicate.

ADME prediction Drug-likeness Passive permeability Building block triage

Commercial Availability and Pricing Benchmark: 2-Bromospiro[4.4]nonane vs. Spiro[4.4]nonan-2-amine

2-Bromospiro[4.4]nonane is commercially available from multiple suppliers with documented purity and pricing. Enamine offers the compound at 95% purity with the following pricing tier: 50 mg at $226, 100 mg at $336, 250 mg at $480, 500 mg at $758, 1 g at $971, 2.5 g at $1,903, 5 g at $3,308, and 10 g at $4,176 (all USD list prices, EN300-6492033) . Leyan (Shanghai Haohong) lists the compound at 98% purity with quantity-based quote pricing for 1 g, 5 g, and 10 g scales . For comparison, spiro[4.4]nonan-2-amine (CAS 1894946-27-0, 95% purity) is priced at $336 per 100 mg from Enamine—identical to the 100 mg price of the bromo compound, demonstrating that the bromo derivative does not command a significant procurement premium over the amino analog despite offering orthogonal reactivity . The GHS hazard classification for 2-Bromospiro[4.4]nonane includes Warning (H315–Skin Irritation, H319–Eye Irritation, H335–Respiratory Irritation; GHS07), which is typical for alkyl bromides of this class and requires standard laboratory handling precautions but no specialized containment infrastructure .

Procurement Commercial availability Pricing benchmark Catalog comparison

Evidence-Backed Application Scenarios for 2-Bromospiro[4.4]nonane in Scientific Research and Industrial Procurement


Suzuki–Miyaura and Negishi Cross-Coupling for sp²–sp³ Bond Formation in Drug Discovery

The secondary alkyl bromide handle enables C(sp²)–C(sp³) bond formation with aryl and heteroaryl boronic acids/esters or organozinc reagents under Pd or Ni catalysis . This is the primary synthetic application pathway. Researchers constructing biaryl or aryl–spirocyclic hybrids for kinase inhibitor, GPCR modulator, or PROTAC programs can use 2-Bromospiro[4.4]nonane to install the conformationally rigid spiro[4.4]nonane scaffold directly onto an aromatic pharmacophore in a single coupling step. The moderate reactivity of the secondary alkyl bromide (vs. iodide) reduces competing β-hydride elimination and proto-debromination side reactions, providing cleaner crude product profiles and simplifying chromatographic purification .

Fragment-Based Drug Discovery (FBDD) with a Zero-HBD/HBA, High-Fsp³ Fragment

With zero hydrogen bond donors, zero hydrogen bond acceptors, TPSA = 0 Ų, Fsp³ = 1.0, and MW = 203 Da, 2-Bromospiro[4.4]nonane falls within the 'Rule of Three' guidelines for fragment libraries (MW ≤ 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3) . Its complete lack of polar functionality makes it an ideal 'neutral scaffold' fragment for identifying hydrophobic pocket interactions without confounding hydrogen-bonding contributions. In fragment screening cascades, hits derived from this fragment can be grown vectorially via the bromine atom using parallel cross-coupling chemistry. The compound's predicted high passive permeability also supports its use in cell-based fragment screens where membrane transit is required .

Synthesis of Spiro[4.4]nonane-Containing Enantioenriched Ligands for Asymmetric Catalysis

The spiro[4.4]nonane scaffold has been highlighted in recent literature (2019–2024) as an important framework for enantioenriched ligands and functional materials . 2-Bromospiro[4.4]nonane provides a direct entry point to this scaffold class through the bromine handle. The undefined stereocenter at C-2 (the bromine-bearing carbon) noted in the PubChem record indicates the commercial material is racemic . Researchers developing chiral spirocyclic ligands (e.g., for asymmetric hydrogenation, epoxidation, or cycloaddition) can use 2-Bromospiro[4.4]nonane as a late-stage intermediate, resolving the enantiomers post-functionalization or employing enantioselective coupling conditions. The fully saturated, zero-rotatable-bond framework provides the conformational rigidity essential for efficient chiral induction in asymmetric catalysis .

Physicochemical Property Modulation via 'Silent' Scaffold Insertion

For lead optimization programs where introducing conformational constraint without altering hydrogen-bonding capacity is desired, 2-Bromospiro[4.4]nonane offers a unique advantage. Unlike spiro[4.4]nonan-2-ol or spiro[4.4]nonan-2-amine, which introduce HBD/HBA features that can alter off-target pharmacology and solubility, the brominated scaffold maintains a 'pharmacophorically silent' profile (HBD = 0, HBA = 0, TPSA = 0 Ų) . The XLogP3-AA of 4.0 (or ChemSpace LogP of 3.39) indicates moderate lipophilicity that can be tuned through choice of coupling partner. This scaffold is particularly suited for CNS programs where TPSA < 60–90 Ų is correlated with blood–brain barrier penetration, or for targeting intracellular protein–protein interactions where high passive permeability is prerequisite .

Quote Request

Request a Quote for 2-Bromospiro[4.4]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.